molecular formula C13H16N2O B3394287 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one CAS No. 1082871-84-8

10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one

Cat. No.: B3394287
CAS No.: 1082871-84-8
M. Wt: 216.28 g/mol
InChI Key: GJQRCDBLMSXPGA-UHFFFAOYSA-N
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Description

10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one is a heterocyclic compound that features a fused pyrazino and isoquinoline ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine with 2,3-dichloropyrazine in the presence of potassium carbonate in dimethylformamide at elevated temperatures (150°C) under a nitrogen atmosphere . The reaction mixture is then processed through extraction and purification steps to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazino or isoquinoline rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one is unique due to its specific substitution pattern and its ability to activate Nrf2 pathways, which distinguishes it from other similar compounds that may not have the same biological activity or therapeutic potential.

Properties

IUPAC Name

10-methyl-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-2-3-10-4-5-15-12(11(10)6-9)7-14-8-13(15)16/h2-3,6,12,14H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQRCDBLMSXPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCN3C2CNCC3=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737861
Record name 10-Methyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082871-84-8
Record name 10-Methyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
Reactant of Route 2
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
Reactant of Route 3
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
Reactant of Route 4
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
Reactant of Route 5
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
Reactant of Route 6
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one

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